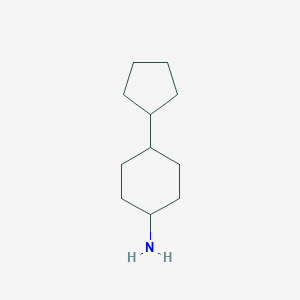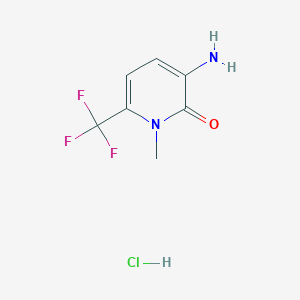
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydropyridinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Amination and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.
3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one derivatives: Compounds with similar structures but different substituents.
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride contribute to its unique chemical properties and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
特性
分子式 |
C7H8ClF3N2O |
|---|---|
分子量 |
228.60 g/mol |
IUPAC名 |
3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H7F3N2O.ClH/c1-12-5(7(8,9)10)3-2-4(11)6(12)13;/h2-3H,11H2,1H3;1H |
InChIキー |
JLGVGPOBQFFQFR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C(C1=O)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


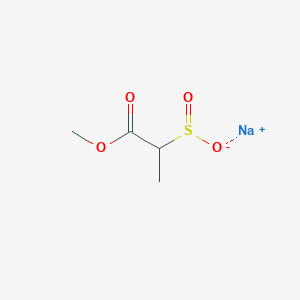
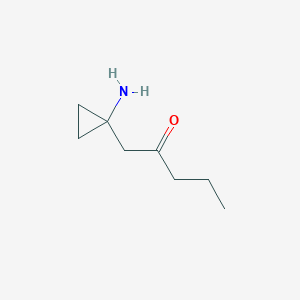
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

amine](/img/structure/B13201792.png)

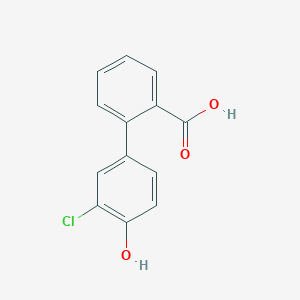

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)

![tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
